3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride
Overview
Description
3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride is a chemical compound with the molecular formula C7H14ClNO and a molecular weight of 163.65 . It is a solid substance and is typically stored in a refrigerator .
Synthesis Analysis
Synthetically attractive 3-azabicyclo[3.3.1]nonane derivatives can be synthesized directly from aromatic ketones, paraformaldehyde, and dimethylamine via a novel one-pot tandem Mannich annulation . This is the first example of aromatic ketones used as a practical precursor to obtain 3-azabicyclo[3.3.1]nonane in good yields (up to 83%) .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO.ClH/c1-2-6-4-9-5-7(3-1)8-6;/h6-8H,1-5H2;1H . The InChI key is CNFLTPZHQBRTRQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 163.65 . It is typically stored in a refrigerator .Scientific Research Applications
Study of the Steric Structure
7-Alkoxyalkyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ones and their derivatives, such as 7-(3-Butoxypropyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol, were shown to exhibit double chair conformations and intermolecular hydrogen bonds. This study provides insight into the conformational preferences of these molecules in solution, valuable for understanding their interactions and potential applications (Klepikova et al., 2003).
Chemical Reactions and Synthesis Routes
Synthesis of 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO)
ABNO, a stable class of nitroxyl radical, was synthesized through a practical three-step route. It exhibits higher activity in catalytic oxidation of alcohols compared to TEMPO, suggesting its potential as an efficient organocatalyst (Shibuya et al., 2009).
Cascade Cyclization for Benzooxazocinone Synthesis
A base-mediated cascade cyclization method was developed for the efficient formation of the oxa-azabicyclo[3.3.1]nonane skeleton, integral to the naucleamide E core structure. This strategy highlights the molecule's potential as a building block in complex organic synthesis (Pramthaisong et al., 2018).
Biological Activities and Applications
Antimicrobial and Antioxidant Properties
A series of bicyclic oximes with cyclohexadienone nuclei demonstrated significant antimicrobial and antioxidant activities. The structural variations in these molecules provided insights into their activity correlations, indicating the potential of these structures in developing novel drugs (Premalatha et al., 2013).
Synthesis of Dipeptide Mimetics
The molecule was utilized in the synthesis of stereopure 2-oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid esters, a type of constrained peptidomimetic. This application underscores the molecule's role in the production of peptidomimetics, compounds that mimic the structure of peptides and are crucial in drug discovery (Mulzer et al., 2000).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
properties
IUPAC Name |
3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-6-4-9-5-7(3-1)8-6;/h6-8H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFLTPZHQBRTRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC(C1)N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735492 | |
Record name | 3-Oxa-9-azabicyclo[3.3.1]nonane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
100368-29-4 | |
Record name | 3-Oxa-9-azabicyclo[3.3.1]nonane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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